

"overcoming issues with gold-aluminum intermetallic formation in electronics"

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Compound of Interest

Compound Name: Gold;ZINC

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Technical Support Center: Gold-Aluminum Intermetallics in Electronics

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and engineers overcome issues related to gold-aluminum (Au-Al) intermetallic formation in microelectronics.

Frequently Asked Questions (FAQs)

Q1: What are gold-aluminum intermetallics and why are they a concern?

A1: Gold-aluminum intermetallics are compounds that form at the contact point between gold and aluminum, typically where a gold wire is bonded to an aluminum pad on a semiconductor die.^[1] While an initial, thin intermetallic layer is necessary to form a strong weld, excessive growth, particularly at high temperatures, can lead to reliability issues.^{[2][3]} These compounds have different mechanical and electrical properties than pure gold or aluminum, which can cause device failure.^{[4][5]}

Q2: What are "purple plague" and "white plague"?

A2: These are colloquial terms for specific, problematic Au-Al intermetallic compounds:

- **Purple Plague:** A brittle, bright-purple compound with the chemical formula AuAl_2 .^{[6][7]} Its formation can lead to a reduction in volume, creating voids and mechanically weakening the

bond.[4][5]

- White Plague: A gold-rich intermetallic, Au_5Al_2 , which has low electrical conductivity.[5][7] Its growth increases the electrical resistance of the bond, potentially leading to electrical failure.
[4][5]

Q3: What is Kirkendall voiding and how does it relate to Au-Al bonds?

A3: Kirkendall voiding is a primary failure mechanism in Au-Al wire bonds. It occurs because gold and aluminum atoms diffuse into each other at different rates during intermetallic formation.[8] This unequal flow of atoms leads to an accumulation of vacancies, which then coalesce into voids.[8] These voids increase electrical resistance and severely weaken the mechanical strength of the bond, often resulting in bond lifting or catastrophic failure.[2][8]

Q4: At what temperatures do these issues become significant?

A4: Intermetallic growth is a thermally activated process. While it occurs slowly at lower temperatures, the rate increases significantly with heat. Problems become more pronounced during high-temperature processing steps (like vacuum baking) or in devices operating in high-temperature environments.[9][10] For example, at 175°C, significant intermetallic transformation can occur within 50-150 hours, while at 250°C, these changes can happen in about 30 minutes.[8]

Troubleshooting Guide

Problem: My wire bonds are failing (lifting or breaking) after thermal cycling or high-temperature storage.

Possible Cause	Recommended Troubleshooting Action
Excessive Intermetallic Growth: High temperatures have accelerated the growth of brittle intermetallic phases.	<p>1. Cross-Section Analysis: Perform a focused ion beam (FIB) or mechanical cross-section of the failed bond.[11] Use Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) analysis to identify the thickness and composition of the intermetallic layers.[12]</p> <p>2. Review Thermal Profile: Analyze the temperature and duration of any baking or operational processes. If possible, reduce the peak temperature or time at temperature.[13]</p>
Kirkendall Voiding: An accumulation of voids at the bond interface has weakened the connection.	<p>1. High-Magnification Imaging: Use SEM on the cross-section to look for voids at the interface between the gold and the intermetallic layers.[14]</p> <p>2. Mitigation Strategy: Consider using gold wire alloyed with small amounts of other elements like palladium (Pd) or copper (Cu), which can slow intermetallic growth.[2][9] Alternatively, implement a diffusion barrier on the aluminum pad.[9]</p>
Contamination: Impurities on the aluminum bond pad surface (e.g., oxides, organic residues) have created a poor initial weld, accelerating degradation.	<p>1. Surface Analysis: Before bonding, use techniques like Auger Electron Spectroscopy (AES) or X-ray Photoelectron Spectroscopy (XPS) on the bond pads to check for contaminants.</p> <p>2. Cleaning Procedures: Ensure proper cleaning procedures, such as plasma cleaning, are in place before wire bonding to remove any organic contaminants.[15]</p>

Problem: The electrical resistance of my device is increasing over time.

Possible Cause	Recommended Troubleshooting Action
Growth of Resistive Intermetallics: The formation of high-resistance phases like Au_5Al_2 ("white plague") is dominating the interface. [5]	1. Four-Point Probe Measurement: Isolate the problematic bond and perform precise resistance measurements over time during accelerated aging tests. [9] 2. Material Characterization: Use EDX or other compositional analysis techniques on a cross-section to confirm the presence of gold-rich intermetallic phases. [12]
Voiding: Kirkendall voids are reducing the cross-sectional area available for current flow. [8]	1. Acoustic Microscopy: Use Scanning Acoustic Microscopy (SAM) as a non-destructive method to screen for voiding under the bond. 2. Correlate with Mechanical Tests: Perform ball shear tests. A decrease in shear strength often correlates with increased voiding and resistance. [16]

Quantitative Data Summary

The properties and growth rates of Au-Al intermetallics are critical factors in predicting bond reliability.

Table 1: Properties of Common Gold-Aluminum Intermetallic Phases

Phase	Common Name	Composition (Approx. % Au by mass)	Key Characteristics
AuAl ₂	Purple Plague	78.5%	Brittle, purple color, most thermally stable, high melting point (~1060°C).[4]
Au ₅ Al ₂	White Plague	95%	Low electrical conductivity, can cause significant resistance increase.[4][5]
Au ₂ Al	Tan Phase	93%	Tan color, poor conductor, often replaces AuAl ₂ . [4]
Au ₄ Al	-	90%	Can be susceptible to corrosion in the presence of halogens (e.g., from flame retardants).[8][17]

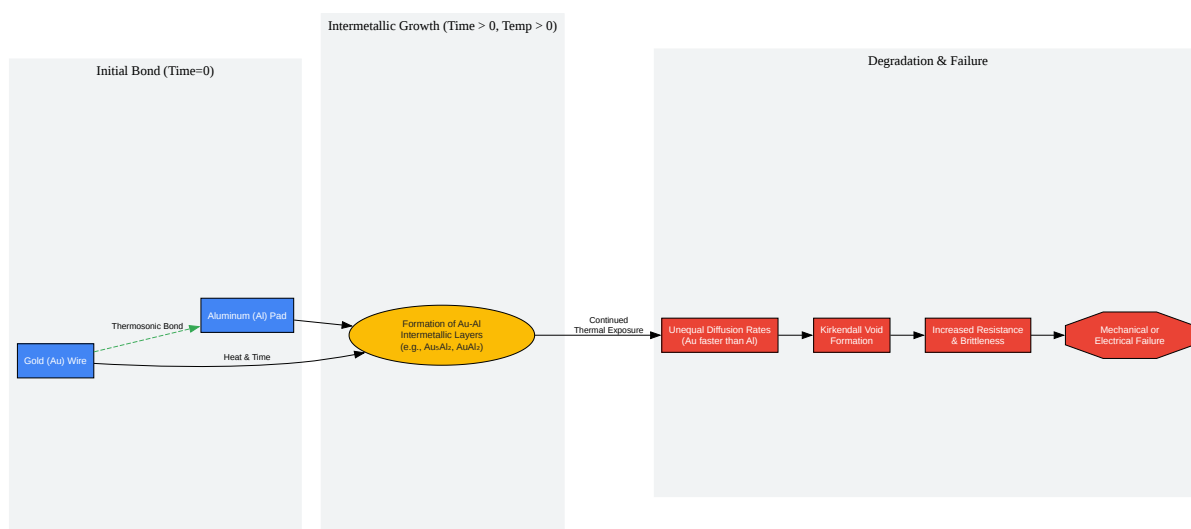
Table 2: Effect of Temperature on Intermetallic Growth

Temperature	Observation
150°C	Voiding and separation layers can become easily visible after 1000 hours of thermal aging. [12]
175°C	Complete consumption of aluminum metallization can occur in ~10 hours, with gold-rich phases forming after ~50 hours. [8]
200°C	Voiding and separation layers can be seen after only 40 hours of thermal aging. [12]
250°C	Complete intermetallic transformations can occur in approximately 30 minutes. [8]

Visualizations and Workflows

Intermetallic Formation and Failure Pathway

This diagram illustrates how an initial, healthy bond can degrade over time due to thermal exposure, leading to the formation of various intermetallic compounds and eventual failure through Kirkendall voiding.

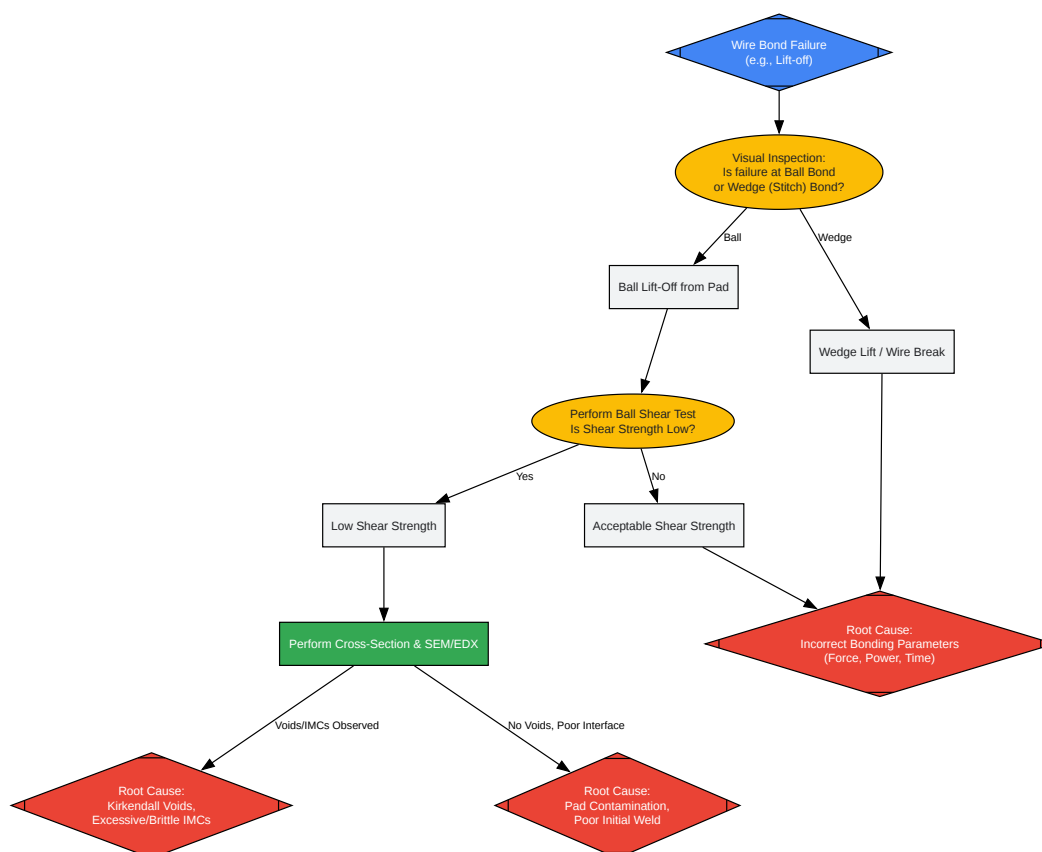


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Caption: Logical flow of Au-Al bond degradation from initial formation to failure.

Troubleshooting Workflow for Wire Bond Failure

This decision tree provides a systematic approach to diagnosing the root cause of a wire bond failure.



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Caption: Decision tree for diagnosing the root cause of Au-Al wire bond failures.

Experimental Protocols

Protocol 1: Destructive Wire Bond Pull Test

Objective: To measure the breaking strength of a wire bond, which is an indicator of bond quality and degradation. This protocol is based on general principles like those found in MIL-STD-883.

Methodology:

- **Equipment:** Calibrated wire bond pull tester with a suitable hook. The hook diameter should be approximately 3 times the wire diameter to avoid cutting the wire.[\[18\]](#)
- **Sample Preparation:** Secure the device package firmly under the pull tester's microscope.
- **Hook Placement:** Carefully position the pull hook under the wire at the midpoint of the loop, or as specified by the relevant standard. Consistent placement is critical for repeatable results.[\[18\]](#)
- **Execution:** Initiate the pull test. The hook will move vertically (Z-axis) at a constant rate, applying an upward force to the wire.[\[18\]](#)
- **Data Recording:** The tester records the peak force (in grams-force, gf) required to break the wire or lift the bond.[\[19\]](#)
- **Failure Mode Analysis:** After the pull, inspect the failure location (e.g., break at the ball bond, mid-span wire break, break at the wedge bond) and record the failure mode code. This is crucial for determining the weak point in the interconnect.[\[20\]](#)

Protocol 2: Ball Shear Test

Objective: To determine the strength of the intermetallic weld between the gold ball bond and the aluminum bond pad. This test is more indicative of the bond quality itself than a wire pull test.[\[16\]](#)

Methodology:

- **Equipment:** Calibrated bond shear tester with a precision shear tool (ram). The tool must be wide enough to contact the entire ball.
- **Sample Preparation:** Secure the device package.
- **Tool Alignment:** Program the shear height to be very close to the bond pad surface (e.g., a few microns) to ensure the force is applied to the base of the ball and not the wire.[\[21\]](#) The tool moves horizontally (X-Y axis) to contact the side of the ball bond.[\[22\]](#)
- **Execution:** The shear tool pushes against the ball at a constant speed until the bond fails.[\[21\]](#)
- **Data Recording:** The tester records the peak force in grams-force (gf) required to shear the ball off the pad.[\[22\]](#)
- **Failure Mode Analysis:** After shearing, inspect the bond pad. Analyze the failure mode: Did the bond lift completely, or was there residual intermetallic left on the pad? A failure within the intermetallic layer is often indicative of a good, strong weld.[\[16\]](#)

Mitigation Strategies

- **Use Alloyed Gold Wire:** Incorporating small amounts of palladium (Pd) or copper (Cu) into the gold bonding wire can slow the diffusion rates and inhibit the growth of brittle intermetallic compounds.[\[2\]](#)[\[9\]](#)
- **Implement a Diffusion Barrier:** Depositing a thin barrier layer, such as platinum (Pt) or nickel (Ni), on the aluminum bond pad before gold plating can physically separate the gold and aluminum, preventing or slowing intermetallic formation.[\[9\]](#)[\[23\]](#) A common stack is Titanium/Platinum/Gold (Ti/Pt/Au).[\[9\]](#)
- **Control Process Temperature:** Where possible, minimize the temperature and duration of post-bonding thermal processes like curing or baking to limit intermetallic growth.[\[13\]](#) Ultrasonic bonding, which relies less on heat, can be an alternative to purely thermosonic bonding.[\[5\]](#)[\[24\]](#)
- **Ensure Surface Cleanliness:** A pristine aluminum bond pad surface is essential for forming a good initial weld. Implement rigorous cleaning steps, such as plasma cleaning, immediately before wire bonding to remove oxides and organic contaminants.[\[15\]](#)

- Consider Alternative Metallurgies: For high-reliability or high-temperature applications, moving to a monometallic system like gold-wire-to-gold-pad or aluminum-wire-to-aluminum-pad completely eliminates the issue of Au-Al intermetallic formation.[3][15] Copper wire bonding is also a common alternative with slower intermetallic growth rates compared to gold.[17][25]

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